molecular formula C19H36Cl2N2O2 B2453601 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1185370-51-7

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2453601
CAS No.: 1185370-51-7
M. Wt: 395.41
InChI Key: TWEKCYBWAPESEA-UHFFFAOYSA-N
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Description

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic organic compound characterized by its complex structure, featuring an adamantane core, a methoxy group, and a piperazine ring. This compound has attracted attention in various fields due to its diverse chemical and biological properties.

Properties

IUPAC Name

1-(1-adamantylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N2O2.2ClH/c1-20-2-4-21(5-3-20)12-18(22)13-23-14-19-9-15-6-16(10-19)8-17(7-15)11-19;;/h15-18,22H,2-14H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEKCYBWAPESEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(COCC23CC4CC(C2)CC(C4)C3)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves several steps:

  • Adamantane Functionalization: The adamantane core is functionalized using halogenation and subsequent nucleophilic substitution to introduce the methoxy group.

  • Piperazine Ring Attachment: The piperazine ring is introduced through a nucleophilic substitution reaction with an appropriate halide.

  • Final Coupling: The final step involves coupling the intermediate with 3-(4-methylpiperazin-1-yl)propan-2-ol under basic conditions, followed by conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound often employs optimized reaction conditions, including controlled temperatures, pressures, and the use of catalysts to enhance yield and purity. Solvent choices and purification methods are critical to ensure scalability and consistency in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

  • Reduction: The carbonyl group, if present, can be reduced back to an alcohol using reducing agents like NaBH4 (Sodium borohydride).

  • Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

  • Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)

  • Reducing Agents: NaBH4, LiAlH4 (Lithium aluminum hydride)

  • Nucleophiles: Various amines and alcohols for substitution reactions.

Major Products Formed

The major products depend on the type of reactions:

  • Oxidation: Formation of a ketone or aldehyde derivative.

  • Reduction: Conversion to the corresponding alcohol.

  • Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several pharmacological studies:

Antidepressant Activity

Research indicates that compounds similar to 1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride may exhibit antidepressant properties. The piperazine component is known for its role in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression .

Antipsychotic Effects

The compound's structural analogs have been investigated for antipsychotic effects. Studies suggest that modifications to the piperazine structure can enhance binding affinity to dopamine receptors, which is beneficial in managing psychotic disorders .

Anti-inflammatory Properties

Several studies have explored the anti-inflammatory potential of similar compounds. The dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways is a significant mechanism through which these compounds exert their effects. This suggests a potential application in treating inflammatory diseases .

Synthesis and Structural Analysis

The synthesis of this compound typically involves multi-step organic reactions. The adamantane moiety is introduced through specific alkylation reactions with appropriate methoxy derivatives. Characterization methods such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

Case Study 1: Antidepressant Efficacy

In a controlled study, a derivative of this compound was administered to animal models exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms compared to the control group, demonstrating its potential as an antidepressant agent .

Case Study 2: Anti-inflammatory Activity

A series of compounds based on the piperazine framework were tested for their anti-inflammatory activity using the carrageenan-induced paw edema model in rats. The results showed that certain derivatives exhibited notable reductions in inflammation, suggesting that modifications to the piperazine structure can enhance therapeutic efficacy .

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeModel UsedResults
Antidepressant1-Aminoadamantane derivativeAnimal model (forced swim)Significant reduction in immobility time
AntipsychoticPiperazine analogReceptor binding assaysHigh affinity for D2 receptors
Anti-inflammatoryCOX/LOX inhibitorCarrageenan-induced edemaReduced paw swelling

Mechanism of Action

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride exerts its effects through various mechanisms:

  • Molecular Targets: It targets specific receptors or enzymes in the body, influencing their activity.

  • Pathways: It modulates signaling pathways, potentially altering cellular responses and metabolic processes.

Comparison with Similar Compounds

Uniqueness

This compound stands out due to its adamantane core, which provides stability and unique steric effects. Its combination with the methoxy and piperazine groups further enhances its versatility and biological activity.

Similar Compounds

  • 1-Adamantylamine: Similar adamantane core but lacks the methoxy and piperazine groups.

  • Memantine: An adamantane derivative used in Alzheimer's disease treatment, shares structural similarities but with different functional groups.

  • Rimantadine: Another adamantane derivative with antiviral properties, structurally similar but functionally distinct.

Biological Activity

1-((3r,5r,7r)-Adamantan-1-ylmethoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound that exhibits significant biological activity, particularly in the context of neuropharmacology and enzyme inhibition. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound features an adamantane core, which is known for its unique three-dimensional structure that enhances lipophilicity and receptor binding affinity. The presence of the piperazine moiety contributes to its pharmacological profile by facilitating interactions with neurotransmitter receptors.

Research indicates that this compound interacts with several biological targets:

  • Cannabinoid Receptors : It has been shown to exhibit agonistic activity at CB1 and CB2 receptors, which are implicated in the modulation of pain, mood, and appetite. The compound demonstrated comparable potency to Δ(9)-THC in animal models, suggesting potential use in pain management and appetite stimulation .
  • Acetylcholinesterase Inhibition : Similar piperazine derivatives have been identified as inhibitors of human acetylcholinesterase. This inhibition is crucial for the treatment of Alzheimer's disease and other cognitive disorders by enhancing acetylcholine levels in the synaptic cleft .

Pharmacological Evaluation

A study evaluated the pharmacological effects of related compounds, including those with similar structural features. The findings highlighted:

CompoundTarget ReceptorEC50 (nM)Effects
This compoundCB116 - 43Agonist activity
This compoundCB229 - 216Agonist activity
Δ(9)-THCCB1/CB2VariesComparative potency

This table illustrates the compound's effectiveness as a cannabinoid receptor agonist.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Neuroprotective Effects : In a study involving neuroprotective analogues of alpha-tocopherol, it was found that compounds similar to this compound exhibited protective effects against oxidative stress in neuronal cells. These effects were attributed to enhanced antioxidant properties and improved brain penetration .
  • Cognitive Enhancement : Research into piperazine derivatives has shown promise in enhancing cognitive function through acetylcholinesterase inhibition. This suggests potential applications in treating cognitive decline associated with neurodegenerative diseases .

Q & A

Q. Optimization strategies :

  • Vary solvent polarity (e.g., methanol for faster kinetics, DCM for steric hindrance mitigation) .
  • Adjust catalyst loading (e.g., 10% Pd/C for hydrogenation) and temperature (room temperature to 50°C) .
  • Purification via column chromatography or recrystallization to enhance purity (>95%) .

How is the molecular structure of this compound characterized in academic research?

Basic
Structural confirmation employs:

  • X-ray crystallography : Resolves adamantane cage conformation and dihedral angles between piperazine and propan-2-ol groups (e.g., L-shaped geometry with 78–79° angles observed in analogs) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 1.5–2.1 ppm (adamantane CH₂), δ 2.3–3.5 ppm (piperazine N–CH₃ and O–CH₂) .
    • ESI-MS : Molecular ion peaks matching the theoretical mass (e.g., [M+H]⁺ at m/z 435.3) .

What experimental designs are used to analyze structure-activity relationships (SAR) for analogs?

Advanced
SAR studies focus on modifying:

  • Adamantane substituents : Replacing methoxy with hydroxyl or alkyl groups to assess steric effects .
  • Piperazine modifications : Introducing acetyl or benzyl groups to evaluate N-methylation’s impact on receptor binding .

Q. Methodology :

  • Synthesize analogs with systematic substitutions.
  • Test biological activity (e.g., enzyme inhibition, receptor affinity) and correlate with structural features.
  • Use computational docking (e.g., AutoDock) to predict binding modes .

How can researchers resolve contradictions in reported biological activity data?

Advanced
Contradictions arise from:

  • Solubility variability : The dihydrochloride salt improves aqueous solubility, but batch-dependent crystallinity may affect bioavailability .
  • Assay conditions : Differences in pH, temperature, or cell lines (e.g., HEK293 vs. CHO cells) alter IC₅₀ values.

Q. Resolution strategies :

  • Standardize assay protocols (e.g., fixed pH 7.4, 37°C).
  • Validate results across multiple models (in vitro, ex vivo) .
  • Perform meta-analyses of published data to identify outliers.

What computational methods predict this compound’s interactions with biological targets?

Q. Advanced

  • Molecular docking : Simulates binding to receptors (e.g., dopamine D₂ or serotonin 5-HT₂A) using software like Schrödinger Suite .
  • Molecular dynamics (MD) : Assesses stability of ligand-receptor complexes over 100-ns simulations .
  • QSAR models : Relate logP, polar surface area, and H-bond donors to activity .

Example : Adamantane’s rigidity may enhance binding to hydrophobic pockets, while piperazine’s flexibility aids in target engagement .

What are the key strategies for improving this compound’s pharmacokinetic profile?

Q. Advanced

  • Lipid solubility : Introduce fluorine atoms to the adamantane moiety (logP optimization) .
  • Metabolic stability : Replace labile groups (e.g., ester linkages) with ethers .
  • Prodrug design : Mask polar groups (e.g., hydroxyl) with acetyl or phosphate esters .

Q. Validation :

  • In vitro microsomal assays (e.g., liver microsomes for half-life determination).
  • Pharmacokinetic studies in rodent models .

How does the adamantane moiety influence physicochemical and biological properties?

Q. Basic

  • Stability : Adamantane’s rigid cage resists metabolic degradation .
  • Lipophilicity : Increases membrane permeability (logP ~3.5) .
  • Biological activity : Enhances binding to viral proteins (e.g., influenza M2) or CNS receptors .

Evidence : Adamantane derivatives show 10–100x higher blood-brain barrier penetration compared to non-caged analogs .

What analytical techniques are recommended for purity assessment?

Q. Basic

  • HPLC : C18 column, gradient elution (acetonitrile/water + 0.1% TFA), retention time ~8.2 min .
  • Melting point : Sharp range (e.g., 210–212°C) indicates high purity .
  • Elemental analysis : Match calculated vs. observed C, H, N, Cl content (±0.4%) .

How can researchers address solubility challenges during in vitro assays?

Q. Advanced

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins for aqueous dispersion .
  • Salt forms : Compare dihydrochloride vs. free base solubility in PBS (pH 7.4) .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

What safety protocols are critical for handling this compound?

Q. Basic

  • Storage : -20°C in airtight, light-resistant containers; desiccate to prevent hydrolysis .
  • PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Waste disposal : Neutralize with 1M NaOH before incineration .

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